A Comprehensive Technical Guide to the Synthesis and Characterization of Quinoline-2-carbohydrazide
A Comprehensive Technical Guide to the Synthesis and Characterization of Quinoline-2-carbohydrazide
Introduction: Quinoline-2-carbohydrazide is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. As a derivative of quinaldic acid, it serves as a versatile scaffold for synthesizing a myriad of more complex molecules, including Schiff bases, oxadiazoles, and other pharmacologically relevant heterocycles.[1][2] The quinoline nucleus itself is a privileged structure, found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth, scientifically grounded methodology for the synthesis of Quinoline-2-carbohydrazide, detailing the underlying chemical principles, step-by-step experimental protocols, and comprehensive characterization techniques required to validate its structural integrity.
Part 1: The Synthetic Pathway: From Carboxylic Acid to Hydrazide
The most reliable and commonly employed synthesis of Quinoline-2-carbohydrazide is a two-step process commencing from quinoline-2-carboxylic acid (quinaldic acid). The core strategy involves the activation of the carboxylic acid moiety via esterification, followed by nucleophilic substitution with hydrazine hydrate.
Causality of the Synthetic Design: Direct conversion of a carboxylic acid to a hydrazide can be challenging. The acidic proton of the carboxyl group can react with the basic hydrazine, leading to a non-productive acid-base reaction. By first converting the carboxylic acid to an ester (e.g., ethyl quinaldate), we create a more reactive electrophilic carbonyl center that is not susceptible to deprotonation by hydrazine. This ester then readily undergoes nucleophilic acyl substitution (hydrazinolysis) to yield the desired carbohydrazide with high efficiency. An alternative, more direct activation method involves converting the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂), which then reacts vigorously with hydrazine.[1] While effective, this method requires stricter anhydrous conditions due to the moisture sensitivity of acyl chlorides.
Visualizing the Synthesis Workflow
The following diagram outlines the primary two-step synthetic route.
Caption: A two-step synthesis of Quinoline-2-carbohydrazide.
Part 2: Comprehensive Characterization
To confirm the successful synthesis and purity of Quinoline-2-carbohydrazide, a suite of spectroscopic and physical analyses is essential. Each technique provides a unique piece of structural evidence, and together they form a self-validating system of characterization.
Spectroscopic Validation
The transformation from the starting material through the ester intermediate to the final hydrazide product is clearly monitored by the distinct changes in their respective spectra.
| Technique | Intermediate: Ethyl Quinaldate | Final Product: Quinoline-2-carbohydrazide | Rationale for Structural Confirmation |
| FT-IR (cm⁻¹) | ~1720 (C=O, ester)~1250 (C-O, ester) | ~3400-3200 (N-H asym & sym stretch, NH₂)[1]~3295 (N-H stretch, NH)[1]~1690 (C=O, amide I band)[1] | Disappearance of the ester C=O band and appearance of the characteristic amide C=O and multiple N-H stretching bands confirm the hydrazinolysis. |
| ¹H-NMR (δ, ppm) | 7.5-8.5 (m, Ar-H)~4.5 (q, -OCH₂CH₃)~1.4 (t, -OCH₂CH₃) | 7.6-8.5 (m, Ar-H)~10.0 (s, 1H, -CONH-)[2]~4.6 (s, 2H, -NH₂)[2] | Disappearance of the ethyl group quartet and triplet signals and the appearance of two new downfield signals for the NH and NH₂ protons are definitive proof of product formation. |
| ¹³C-NMR (δ, ppm) | ~165 (C=O, ester)~150-120 (Ar-C)~62 (-OCH₂)~14 (-CH₃) | ~166 (C=O, amide)[6]~155-120 (Ar-C)[6] | A slight shift in the carbonyl carbon resonance and the complete disappearance of the two aliphatic carbon signals from the ethyl group confirm the conversion. |
| Mass Spec. (m/z) | M⁺ = 201.23 | M⁺ = 187.20[7][8] | The molecular ion peak must correspond to the exact molecular weight of the target compound (C₁₀H₉N₃O). |
Part 3: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Standard laboratory safety procedures, including the use of a fume hood and appropriate personal protective equipment, must be followed at all times.
Protocol 1: Synthesis of Ethyl Quinaldate
This procedure is based on the well-established Fischer esterification method.[9][10]
Materials & Reagents:
-
Quinoline-2-carboxylic acid (Quinaldic acid)
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add quinoline-2-carboxylic acid (10.0 g, 57.7 mmol).
-
Solvent Addition: Add an excess of absolute ethanol (100 mL). Stir the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring mixture. The addition is exothermic.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately 75% using a rotary evaporator.
-
Extraction: Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl quinaldate as an oil or low-melting solid. The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of Quinoline-2-carbohydrazide
This protocol details the hydrazinolysis of the ester intermediate.[2]
Materials & Reagents:
-
Ethyl Quinaldate (from Protocol 1)
-
Hydrazine Hydrate (NH₂NH₂·H₂O, 80% or higher)
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, Buchner funnel
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude ethyl quinaldate (9.6 g, 47.7 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (7.2 mL, ~143 mmol, 3 equivalents) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The product often begins to precipitate from the hot solution.
-
Monitoring: Monitor the reaction by TLC until the ester spot is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the resulting white or off-white solid in a vacuum oven to obtain pure Quinoline-2-carbohydrazide.
Conclusion and Outlook
This guide has detailed a robust and verifiable pathway for the synthesis and characterization of Quinoline-2-carbohydrazide. The two-step synthesis via esterification and subsequent hydrazinolysis is a reliable method that provides high yields of the target compound. The outlined characterization techniques—FT-IR, NMR, and Mass Spectrometry—provide a comprehensive and self-validating toolkit for confirming the product's identity and purity. As a key intermediate, Quinoline-2-carbohydrazide is a gateway to a vast library of novel quinoline-based derivatives with significant potential in the development of new therapeutic agents.[11]
References
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
Green Chemistry. (2019). Eco-efficient synthesis of 2-quinaldic acids from furfural. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Retrieved from [Link]
-
National Genomics Data Center. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline-2-carbohydrazide. PubChem. Retrieved from [Link]
-
Hindawi. (2012). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]
-
MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 7. Quinoline-2-carbohydrazide | C10H9N3O | CID 246466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
